7-Bromo-2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a chromeno[2,3-d] moiety, which is a bicyclic compound consisting of a benzene ring fused to a dihydro-2H-pyran ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and reaction conditions. Pyrimidine derivatives are known to participate in a variety of chemical reactions .Scientific Research Applications
The pyridopyrimidine scaffold, which combines pyridine and pyrimidine rings, has garnered significant interest due to its biological potential. The compound “7-Bromo-2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” falls within this category and has been studied extensively for its therapeutic applications .
a. Anticancer Properties:- Palbociclib : Developed by Pfizer, palbociclib is an FDA-approved drug for breast cancer treatment. It targets cyclin-dependent kinases (CDKs) and inhibits cell cycle progression, particularly in estrogen receptor-positive breast cancer .
- Dilmapimod : Although not yet approved, dilmapimod shows potential activity against rheumatoid arthritis. It acts as a p38 mitogen-activated protein kinase (MAPK) inhibitor, modulating inflammatory responses .
- The compound’s structure suggests anti-inflammatory potential, which could be explored further in preclinical studies .
Synthetic Routes
The synthesis of this compound involves several steps, including the formation of the pyridopyrimidine moiety. For instance, starting from 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine, subsequent reactions yield the desired 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-bromo-2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2S/c18-11-4-5-14-10(6-11)8-13-16(22-14)19-15(20-17(13)23)9-2-1-3-12(21)7-9/h1-7,21H,8H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXRAFGQOBLBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OC3=C1C(=S)N=C(N3)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
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